Methyl 5-fluoroquinoline-2-carboxylate

Description

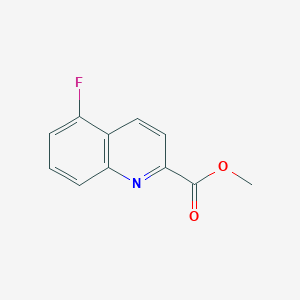

Methyl 5-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a methyl ester group at position 2 and a fluorine atom at position 5 of the quinoline ring. Quinoline derivatives are heterocyclic aromatic compounds with a pyridine ring fused to a benzene ring, imparting unique electronic and steric properties. The introduction of fluorine enhances electronegativity and metabolic stability, while the methyl ester group increases lipophilicity compared to carboxylic acid analogs, influencing solubility and bioavailability .

Properties

IUPAC Name |

methyl 5-fluoroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONNBJJOWSFNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions

The foundational synthesis of quinoline derivatives typically involves the condensation of aniline analogs with carbonyl-containing substrates. For methyl 5-fluoroquinoline-2-carboxylate, this method employs 5-fluoro-2-carboxyquinoline and methanol under acid-catalyzed conditions. For instance, 5-fluoroquinoline-2-carboxylic acid reacts with methanol in the presence of sulfuric acid, yielding the methyl ester via Fischer esterification. However, this method often requires prolonged reaction times (12–24 hours) and yields moderate purity (70–80%) due to side reactions such as decarboxylation.

Modified Gould–Jacob Synthesis

Adapting the Gould–Jacob method, researchers have synthesized quinoline-2-carboxylates by cyclizing N-(2-aminophenyl)propiolamide derivatives. A representative procedure involves heating 2-aminophenylpropiolic acid with methyl chloroformate in dimethylformamide (DMF), followed by intramolecular cyclization at 120°C. This approach achieves yields of 65–75%, though regioselectivity issues arise when substituents are present on the aniline ring.

Catalytic Methods in Synthesis

Molybdenum-Based Catalysis

Recent advances utilize polyoxometalate catalysts, such as {Mo₁₃₂}, to accelerate amination and esterification steps. In a model reaction, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with N-ethylpiperazine in water under reflux, catalyzed by 0.08 g of {Mo₁₃₂}. This method achieves 97% yield in 30 minutes, with the catalyst recyclable for up to five cycles without significant activity loss. The table below summarizes optimized conditions:

| Catalyst Loading (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 0.08 | H₂O | 100 | 30 | 97 |

| 0.06 | EtOH | 78 | 45 | 85 |

| 0.08 | Solvent-free | 120 | 60 | 72 |

Copper-Mediated Coupling

Copper(II) acetate facilitates one-pot syntheses by activating terminal alkynes. For example, 2-ethynylaniline derivatives couple with methyl propiolate in acetonitrile at room temperature, using Cu(OAc)₂ and Na₂S₂O₈ as oxidants. This method simplifies purification, as the product precipitates upon cooling, yielding 80–88% purity.

Solvent and Reaction Condition Optimization

Polar solvents like water and ethanol enhance reaction kinetics and product solubility. In {Mo₁₃₂}-catalyzed reactions, water outperforms non-polar solvents due to its high dielectric constant, which stabilizes transition states. Conversely, DCM and THF are preferred for acid-sensitive intermediates, as demonstrated in peptide coupling reactions using PyBOP and DIPEA. Temperature also plays a critical role: reflux conditions (100°C) reduce reaction times by 50% compared to room-temperature protocols.

Characterization and Analytical Techniques

Spectroscopic Validation

¹H NMR and LC-MS are pivotal for structural confirmation. For this compound, key NMR signals include a singlet at δ 3.95 ppm (COOCH₃) and aromatic protons between δ 7.8–8.6 ppm. LC-MS analysis reveals a molecular ion peak at m/z 205.18 [M+H]⁺, consistent with the molecular formula.

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity for catalytic products. Melting points (254–256°C) further validate crystallinity, aligning with literature values.

Recent Advances and Innovations

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield 5-fluoroquinoline-2-carboxylic acid, a precursor for further functionalization .

Conditions :

-

Acidic (e.g., H₂SO₄ in MeOH) or basic (e.g., NaOH in H₂O) hydrolysis.

Mechanism : Nucleophilic acyl substitution.

Applications : The carboxylic acid product is critical for synthesizing fluoroquinolone antibiotics .

Iridium-Catalyzed Borylation

The quinoline core participates in C–H borylation at position 7 using iridium catalysts :

Reagents :

-

, dtbpy, B₂pin₂ in THF.

Product : 7-Borylated derivative.

Significance : Borylation introduces functional handles for cross-coupling reactions .

| Catalyst | Solvent | Conversion (%) | Reference |

|---|---|---|---|

| THF | >90 |

Direct Amination

The ester derivative can undergo amination via nucleophilic substitution or transition-metal catalysis .

Example :

Reagents :

-

Amines (e.g., piperazine), {Mo₁₃₂} catalyst in refluxing H₂O.

Product : 7-Amino-5-fluoroquinoline-2-carboxylate derivatives.

Yield : Up to 97% under optimized conditions .

| Catalyst Loading (g) | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 0.08 | H₂O | 30 | 97 |

Acetylation and Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at position 4 under Friedel-Crafts conditions :

Reagents :

-

FeSO₄, trifluoroacetic acid (TFA), acetaldehyde, H₂O₂.

Product : 4-Acetyl-5-fluoroquinoline-2-carboxylate.

Mechanism : Radical-mediated acetylation.

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, facilitated by acid/base catalysis.

-

Borylation : Directed by the electron-deficient quinoline ring, with iridium catalysts enabling regioselective C7 functionalization .

-

Amination : Heterogeneous catalysis with {Mo₁₃₂} enhances reaction efficiency by stabilizing transition states .

Scientific Research Applications

Antibacterial Applications

Fluoroquinolones, including methyl 5-fluoroquinoline-2-carboxylate, are primarily recognized for their antibacterial efficacy. They target bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription processes. This compound has been studied for its potential effectiveness against both Gram-negative and Gram-positive bacteria, contributing to the development of new antibiotics to combat antibiotic resistance.

Key Findings:

- Resistance Overcoming : Research indicates that modifications of fluoroquinolone derivatives can enhance their effectiveness against resistant strains of bacteria. For instance, studies have shown that complexation with macrocyclic hosts can improve the antibacterial activity of fluoroquinolones by stabilizing the drug and enhancing its interaction with bacterial targets .

- Hybrid Molecules : The synthesis of hybrid compounds combining this compound with other active agents has yielded promising results in overcoming resistance mechanisms seen in multidrug-resistant bacterial strains .

Anticancer Potential

Recent studies have explored the anticancer properties of fluoroquinolone derivatives, including this compound. The compound's ability to inhibit topoisomerases may also extend to cancer cell lines, making it a candidate for further investigation in oncology.

Research Highlights:

- Cytotoxicity Studies : Compounds derived from fluoroquinolones have been evaluated for their cytotoxic effects on various cancer cell lines, including breast and leukemia cells. These studies suggest that structural modifications can enhance their antiproliferative activities .

- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may induce apoptosis in cancer cells through the inhibition of critical cellular pathways .

Synthesis and Modification

The synthesis of this compound and its derivatives is an area of significant research interest due to the potential for creating novel compounds with enhanced biological activities.

Synthesis Techniques:

- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods that reduce waste and toxicity. For example, using Keplerate-type catalysts for the synthesis of fluoroquinolone derivatives facilitates efficient reactions under mild conditions .

- Structural Modifications : The introduction of various substituents at different positions on the quinolone ring has been shown to affect pharmacological properties significantly. This includes modifications that enhance solubility and bioavailability while retaining or improving antibacterial activity .

Table 1: Summary of Case Studies Involving this compound

Mechanism of Action

The mechanism of action of Methyl 5-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death .

Comparison with Similar Compounds

(a) Quinoline-2-carboxylic acid (CAS 93-10-7)

(b) Methyl quinoline-2-carboxylate

- Structure : Methyl ester at position 2 without fluorine.

- Fluorine absence reduces electronic effects on the aromatic system .

(c) Ethyl 6-fluoro-1H-indole-2-carboxylate (CAS 348-37-8)

- Structure : Indole ring (pyrrole fused to benzene) with fluorine at position 6 and an ethyl ester at position 2.

- Functional Impact: The indole system introduces different aromaticity and hydrogen-bonding properties. Fluorine at position 6 may alter dipole interactions compared to position 5 in quinoline derivatives .

(d) Methyl 2-amino-5-fluoroquinoline-3-carboxylate

- Structure: Features an amino group at position 2 and a methyl ester at position 3.

- 2) affects steric interactions and electronic distribution .

Substituent Effects

- Fluorine Position: Fluorine at position 5 (quinoline) versus 6 (indole) influences electronic effects and molecular dipole moments, impacting binding interactions in biological systems.

- Ester vs. Carboxylic Acid : Methyl esters generally exhibit lower melting points and higher volatility than carboxylic acids, as seen in methyl salicylate (boiling point 222°C) compared to salicylic acid (decomposes upon melting) .

Data Tables of Key Properties

*Calculated based on structural analogs.

Research Findings and Functional Implications

- Lipophilicity Trends: Methyl esters (e.g., methyl salicylate) exhibit higher log P values than carboxylic acids, suggesting improved membrane permeability for this compound compared to its acid form .

- Electronic Effects : Fluorine’s electron-withdrawing nature may stabilize charge-transfer interactions in drug-receptor binding, a property leveraged in fluorinated pharmaceuticals .

- Synthetic Utility: The methyl ester group serves as a protective moiety for carboxylic acids, enabling modular synthesis of quinoline derivatives .

Biological Activity

Methyl 5-fluoroquinoline-2-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties

this compound features a quinoline nucleus, which consists of a benzene ring fused to a pyridine ring. The presence of the fluorine atom and the carboxylate group significantly influences its biological activity and selectivity against various pathogens .

Biological Activity

Antimicrobial Properties

this compound has shown promising antimicrobial activity. It primarily targets bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. By inhibiting these enzymes, the compound disrupts bacterial growth and replication .

Table 1: Biological Activity Summary

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for maintaining DNA structure during replication. Inhibition leads to DNA damage and bacterial cell death .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells, further contributing to its antimicrobial efficacy .

- Potential Antiviral Mechanisms : Although specific antiviral mechanisms for this compound are less studied, similar quinoline derivatives have shown effectiveness against various viruses by disrupting their life cycles .

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

- Study on Antimicrobial Efficacy : A study investigating various quinolones found that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antiviral Activity Assessment : Research on quinolone derivatives indicated that modifications to the quinoline structure could enhance antiviral properties against viruses such as dengue and Toxoplasma gondii .

Future Directions

The ongoing research into this compound suggests potential for development into new therapeutic agents. Its unique chemical structure offers opportunities for further modifications to enhance its efficacy and reduce toxicity.

Table 2: Future Research Directions

| Research Focus | Description |

|---|---|

| Structure-Activity Relationship (SAR) | Investigating how structural modifications affect biological activity |

| Combination Therapies | Exploring synergistic effects with other antibiotics |

| Toxicity Studies | Assessing safety profiles in vivo |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 5-fluoroquinoline-2-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves constructing the quinoline core followed by regioselective fluorination. Fluorine can be introduced via electrophilic substitution using agents like Selectfluor or through pre-fluorinated precursors (e.g., 2-chloro-5-fluorobenzaldehyde derivatives, as seen in fluorinated intermediates [ ]). Esterification of the carboxylic acid group using methanol under acidic or catalytic conditions is critical. Structural analogs such as methyl 4-chloro-8-fluoroquinoline-2-carboxylate (CAS 219949-90-3) highlight the importance of halogen positioning for reactivity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound, and what characteristic signals should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to identify the quinoline aromatic protons (δ 8.5–9.0 ppm for H-2 and H-8) and the C-F coupling (³J~20 Hz). FTIR confirms the ester carbonyl (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) stretches. HRMS (ESI+) should show [M+H]⁺ at m/z 220.07 (C₁₁H₈FNO₂). Compare with analogs like methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate (CAS 219949-89-0) for signal benchmarking .

Q. What safety measures are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on similar quinoline esters (e.g., methyl 2-acetamidoquinoline-6-carboxylate []), follow GHS Category 4 guidelines:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- For spills, neutralize with inert absorbents and dispose as hazardous waste.

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorination in the synthesis of this compound to minimize by-products?

- Methodological Answer : Regioselectivity is influenced by electron-directing groups. For example, introducing a methoxy or nitro group at position 6 can direct fluorine to position 5. Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst load). Fluorinated furan derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid []) demonstrate how steric and electronic effects guide substitution patterns .

Q. What strategies are effective in resolving contradictory spectral data between this compound and its structural analogs?

- Methodological Answer : Cross-validate using X-ray crystallography for unambiguous structural confirmation. For NMR discrepancies, employ density functional theory (DFT) calculations to predict chemical shifts (e.g., comparing experimental ¹³C shifts with computed values for methyl 4-chloro-8-fluoroquinoline-2-carboxylate [ ]). Re-run spectra under standardized conditions (solvent, concentration) to eliminate experimental variability .

Q. How can this compound be functionalized to explore structure-activity relationships in medicinal chemistry applications?

- Methodological Answer :

- Ester hydrolysis : Convert to the free carboxylic acid for coupling with amines (e.g., to form amides, as in methyl 2-acetamidoquinoline-6-carboxylate []).

- Suzuki-Miyaura cross-coupling : Introduce aryl/heteroaryl groups at position 5 using Pd catalysts.

- Fluorine replacement : Test bioactivity by substituting fluorine with chlorine or trifluoromethyl groups (see analogs in ). Biological assays (e.g., antimicrobial or kinase inhibition) should follow OECD guidelines for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.